molecular formula C22H33NO6 B13679034 (R)-1-Cbz-ethyl (S)-2-[Boc(methyl)amino]-4-methylpentanoate

(R)-1-Cbz-ethyl (S)-2-[Boc(methyl)amino]-4-methylpentanoate

Cat. No.: B13679034
M. Wt: 407.5 g/mol
InChI Key: ICFGYUOQRWVQLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-1-Cbz-ethyl (S)-2-[Boc(methyl)amino]-4-methylpentanoate is a compound that features both carbobenzyloxy (Cbz) and tert-butyloxycarbonyl (Boc) protecting groups. These groups are commonly used in organic synthesis to protect functional groups during chemical reactions. The compound is of interest in the field of peptide synthesis and medicinal chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Cbz-ethyl (S)-2-[Boc(methyl)amino]-4-methylpentanoate typically involves the protection of amino acids using Cbz and Boc groups. One common method involves the use of di-tert-butyl dicarbonate (Boc anhydride) for Boc protection and benzyl chloroformate for Cbz protection. The reaction conditions often include the use of a suitable base, such as triethylamine, and solvents like dichloromethane .

Industrial Production Methods

Industrial production of such compounds often involves large-scale synthesis using automated peptide synthesizers. These machines can handle the repetitive steps of deprotection and coupling required for peptide synthesis, ensuring high yields and purity .

Scientific Research Applications

Chemistry

In chemistry, ®-1-Cbz-ethyl (S)-2-[Boc(methyl)amino]-4-methylpentanoate is used as an intermediate in the synthesis of complex peptides and proteins. Its protected groups allow for selective reactions, making it valuable in solid-phase peptide synthesis .

Biology and Medicine

In biology and medicine, the compound is used in the development of peptide-based drugs. The protecting groups help in the synthesis of peptides that can act as enzyme inhibitors, receptor agonists, or antagonists .

Industry

In the pharmaceutical industry, the compound is used in the large-scale synthesis of peptide drugs. Its stability and reactivity make it suitable for automated synthesis processes .

Mechanism of Action

The mechanism of action of ®-1-Cbz-ethyl (S)-2-[Boc(methyl)amino]-4-methylpentanoate involves the selective protection and deprotection of amino groups. The Boc group is removed under acidic conditions, while the Cbz group is removed via hydrogenation. These steps allow for the sequential addition of amino acids in peptide synthesis .

Comparison with Similar Compounds

Similar Compounds

    ®-1-Cbz-ethyl (S)-2-[Fmoc(methyl)amino]-4-methylpentanoate: Uses Fmoc instead of Boc for protection.

    ®-1-Cbz-ethyl (S)-2-[Cbz(methyl)amino]-4-methylpentanoate: Uses Cbz for both protection groups.

Uniqueness

The uniqueness of ®-1-Cbz-ethyl (S)-2-[Boc(methyl)amino]-4-methylpentanoate lies in its dual protection strategy, which allows for greater flexibility in peptide synthesis. The combination of Boc and Cbz groups provides stability and selectivity, making it a valuable tool in synthetic chemistry .

Properties

Molecular Formula

C22H33NO6

Molecular Weight

407.5 g/mol

IUPAC Name

(1-oxo-1-phenylmethoxypropan-2-yl) 4-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoate

InChI

InChI=1S/C22H33NO6/c1-15(2)13-18(23(7)21(26)29-22(4,5)6)20(25)28-16(3)19(24)27-14-17-11-9-8-10-12-17/h8-12,15-16,18H,13-14H2,1-7H3

InChI Key

ICFGYUOQRWVQLG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)OC(C)C(=O)OCC1=CC=CC=C1)N(C)C(=O)OC(C)(C)C

Origin of Product

United States

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